molecular formula C10H18ClN B3380546 4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride CAS No. 1955553-56-6

4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride

Cat. No.: B3380546
CAS No.: 1955553-56-6
M. Wt: 187.71
InChI Key: WOTCSHZVGJMSRR-UHFFFAOYSA-N
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Description

4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride is a heterocyclic compound with the molecular formula C₁₀H₁₈ClN. It is known for its unique tricyclic structure, which includes a nitrogen atom integrated into the ring system. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohex-2-en-1-one with maleimide in the presence of p-toluenesulfonic acid and isopropenyl acetate. This reaction forms an intermediate, which is then hydrolyzed to yield the desired compound .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride is unique due to its specific tricyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-azatricyclo[5.2.2.02,6]undecane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.ClH/c1-2-8-4-3-7(1)9-5-11-6-10(8)9;/h7-11H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTCSHZVGJMSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C3C2CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955553-56-6
Record name 4-azatricyclo[5.2.2.0,2,6]undecane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride
Reactant of Route 2
4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride
Reactant of Route 3
4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride
Reactant of Route 4
4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride
Reactant of Route 5
4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride
Reactant of Route 6
4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride

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